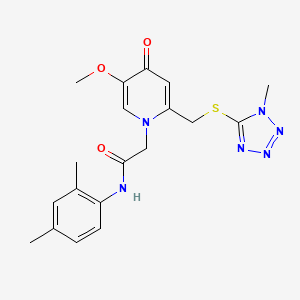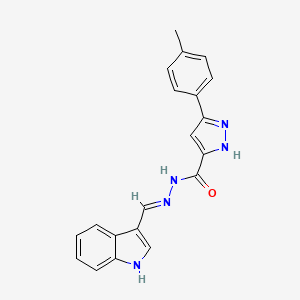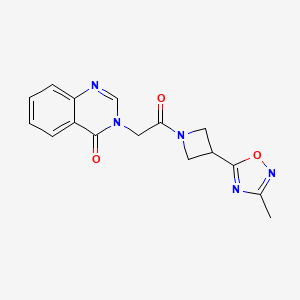
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolinone derivatives are synthesized for their potential biological activities. Studies have shown that these compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiparkinsonian effects. For instance, Kumar and Rajput (2009) synthesized newer quinazolin-4-one derivatives and tested their anti-inflammatory activity, demonstrating varying degrees of inhibition of edema (Kumar & Rajput, 2009). Patel and Patel (2011) synthesized and evaluated the antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, finding good antimicrobial activity in compounds with chloro and methoxy groups (Patel & Patel, 2011).
Antimalarial and Antiparkinsonian Potentials
Research by Abdelmonsef et al. (2020) explored the synthesis of novel quinazolin-2,4-dione hybrid molecules, targeting malaria through in silico molecular docking studies. These studies aimed at identifying new antimalarials by targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the life cycle of the malaria parasite. Compound 11, in particular, showed the highest binding affinity against pfDHODH, suggesting potential antimalarial activity (Abdelmonsef et al., 2020). Additionally, Kumar et al. (2012) synthesized new azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with several compounds showing promising activity (Kumar et al., 2012).
Antimicrobial and Hypotensive Effects
Studies have also been conducted to synthesize quinazolinone derivatives with potential antimicrobial and hypotensive effects. Gupta et al. (2008) synthesized and tested the antimicrobial activity of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones, revealing enhanced biological activity with the introduction of the styryl moiety (Gupta et al., 2008). Kumar et al. (2003) prepared quinazolinones as hypotensive agents, finding compounds that exhibited activity ranging from 10-90 mmHg, with one compound showing significant blood pressure lowering activity that lasted for 120 minutes at a dose of 2.5 mg/kg i.v (Kumar et al., 2003).
Eigenschaften
IUPAC Name |
3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-18-15(24-19-10)11-6-20(7-11)14(22)8-21-9-17-13-5-3-2-4-12(13)16(21)23/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGAUEBNQBBBHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)
![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)

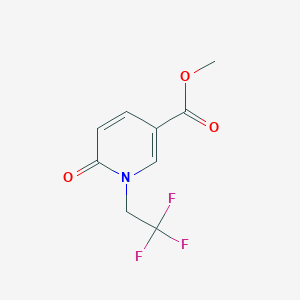
![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
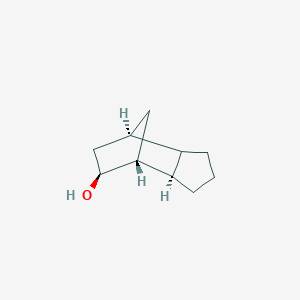
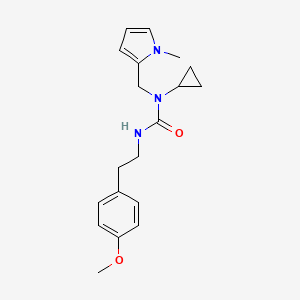
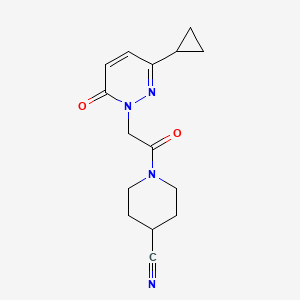
![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2356674.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
